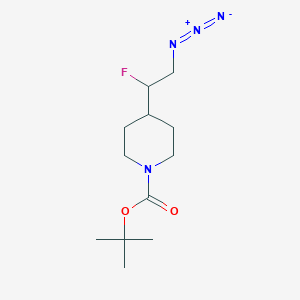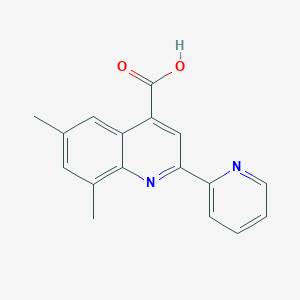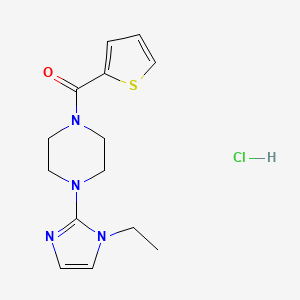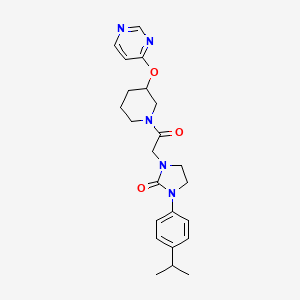
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a tert-butyl group, an azido group, and a fluoroethyl group attached to a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azide ion replaces the bromine atom, resulting in the formation of the azido compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Formation of various substituted piperidine derivatives.
Reduction: Formation of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The azido group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes. Additionally, the fluoroethyl group can enhance the compound’s stability and reactivity in certain chemical environments.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but with a bromo group instead of an azido group.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Contains an oxo group instead of an azido group
Uniqueness
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of both an azido group and a fluoroethyl group, which confer distinct reactivity and stability properties. The azido group allows for bioorthogonal reactions, while the fluoroethyl group enhances the compound’s chemical stability.
特性
IUPAC Name |
tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-12(2,3)19-11(18)17-6-4-9(5-7-17)10(13)8-15-16-14/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCHUYRSQTBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)


![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2728662.png)
![2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)


![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)
![1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B2728676.png)
